molecular formula C17H11N B1199836 Benzo[c]phenanthridine CAS No. 218-38-2

Benzo[c]phenanthridine

Cat. No. B1199836
CAS RN: 218-38-2
M. Wt: 229.27 g/mol
InChI Key: XPDJLGHACUMTKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Researchers have developed several synthetic strategies for constructing benzo[c]phenanthridine derivatives. One notable approach involves homogeneous gold catalysis . Unlike traditional methods that rely on preformed substrates, this modular strategy enables rapid assembly of benzo[c]phenanthridine derivatives. The key steps include an intramolecular cascade of a diazo-tethered alkyne and subsequent intermolecular cyclization with a nitrile, facilitating C-N and C-C bond formation. Remarkably, readily available nitriles serve as nitrogen sources, yielding products with excellent functional group compatibility .

Scientific Research Applications

Application in Cancer Research

Field

Oncology

Methods

The BCP derivatives were synthesized using homogeneous gold catalysis . This protocol involved an intramolecular cascade of a diazo-tethered alkyne and an intermolecular cyclization with a nitrile .

Results

The synthesized BCP derivatives exhibited high anticancer potency against five tumor cell lines .

Application in Antibacterial Research

Field

Microbiology

Methods

The phenanthridines were synthesized from 6-bromo-2-hydroxy-3-methoxybenzaldehyde through reduction of Schiff bases and accomplished by radical cyclization .

Results

Twelve derivatives showed high antibacterial activity at single digit micromolar concentrations .

Application in Antifungal Research

Field

Mycology

Methods

The specific methods of application or experimental procedures were not detailed in the source .

Results

The results or outcomes obtained were not quantitatively detailed in the source .

Application in Antimalarial Research

Field

Parasitology

Results

Application in DNA and RNA Fluorescent Marking

Field

Molecular Biology

Results

Application in Alzheimer’s Disease Treatment

Field

Neurology

Results

Application in Synthesis of Compounds

Field

Organic Chemistry

Results

Application in Antiviral Research

Field

Virology

properties

IUPAC Name

benzo[c]phenanthridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N/c1-4-8-15-12(5-1)9-10-16-14-7-3-2-6-13(14)11-18-17(15)16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDJLGHACUMTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=CC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322343
Record name Benzo[c]phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c]phenanthridine

CAS RN

218-38-2
Record name Benzo[c]phenanthridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo[c]phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 5CN 10u radial pack column (5 mm. ID×100 mm.; from Water Associates) was run at 0.5 ml./min. with a mobile phase containing 84/16 (u/v) methanol: water with 0.005 M. triethylamine and phosphoric acid (pH 4.8). Detection of the benzophenanthridine alkaloid was monitored at 280 nm. using sanguinarine in methanol as a standard. After removal of the 5 ml. samples, the fluid was replaced with 5 ml. of isotonic saline. A 20 μl. sample was injected into the HPLC and analyzed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,210
Citations
T Ishikawa - Medicinal Research Reviews, 2001 - Wiley Online Library
The antituberculosis activity of fully‐aromatized quaternary benzo[c]phenanthridine bases prepared in our laboratory was tested under the Tuberculosis Antimicrobial Acquisition and …
Number of citations: 184 onlinelibrary.wiley.com
T Nakanishi, M Suzuki, A Saimoto… - Journal of natural …, 1999 - ACS Publications
The antitumor activities of a synthetic benzo[c]phenanthridine, NK109 (7-hydroxy-2,3-methylenedioxy-5-methyl-8-methoxybenzo[c]phenanthridinium hydrogensulfate dihydrate), and of …
Number of citations: 206 pubs.acs.org
T Nakanishi, M Suzuki, A Mashiba… - The Journal of …, 1998 - ACS Publications
A total synthesis of NK109 (7-hydroxy-8-methoxy-5-methyl-2,3-methylenedioxybenzo[c]phenanthridinium hydrogensulfate dihydrate), an anticancer benzo[c]phenanthridine alkaloid, is …
Number of citations: 115 pubs.acs.org
T Nakanishi, M Suzuki - Organic Letters, 1999 - ACS Publications
A new benzo[c]phenanthridine alkaloid, 7-hydroxynitidine, was synthesized by a novel synthetic procedure. The cytotoxic activity of this compound against HeLa S3 cells was strong, but …
Number of citations: 120 pubs.acs.org
T Nakanishi, A Masuda, M Suwa, Y Akiyama… - Bioorganic & medicinal …, 2000 - Elsevier
The N 5 –C 6 double bond of NK109 (an antitumor benzo[c]phenanthridine alkaloid) is easily reduced under biological environment. To suppress the inactivation caused by reduction, …
Number of citations: 110 www.sciencedirect.com
YL Janin, A Croisy, JF Riou… - Journal of medicinal …, 1993 - ACS Publications
Different 7, 8, 9, 10-tetrahydrobenzo [c] phenanthridin-6 (5fl)-ones (lOa-e) were prepared by using a one-pot procedure which includes the preparation of various 6-and 7-alkoxy-l-…
Number of citations: 158 pubs.acs.org
A Vogt, A Tamewitz, J Skoko, RP Sikorski… - Journal of Biological …, 2005 - ASBMB
Mitogen-activated protein kinase phosphatase-1 (MKP-1) is a dual specificity phosphatase that is overexpressed in many human tumors and can protect cells from apoptosis caused by …
Number of citations: 224 www.jbc.org
SP Mackay, O Meth-Cohn… - Advances in heterocyclic …, 1997 - books.google.com
The benzo [c] phenanthridine alkaloids are a small group of natural products with very limited distribution in the plant kingdom. Their value to the plants that produce them seems, at …
Number of citations: 44 books.google.com
D Walterová, J Ulrichová, I Valka, J Vicar… - Acta universitatis …, 1995 - europepmc.org
This article reviews chemical, pharmacological, and toxicological research relating to two principal benzo [c] phenanthridine alkaloids, namely sanguinarine and chelerythrine, in the …
Number of citations: 143 europepmc.org
I Slaninová, E Táborská, H Bochořáková… - Cell Biology and …, 2001 - Springer
We compared the effects of four quaternary benzo[c]phenanthridine alkaloids – chelerythrine, chelilutine, sanguinarine, and sanguilutine – and two quaternary protoberberine alkaloids …
Number of citations: 122 idp.springer.com

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